2-(2-Hydroxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEGHCREQHYERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176990 | |
| Record name | 2-(2-Hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-40-8 | |
| Record name | 2-Hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Chemical Identity in Scholarly Contexts
In academic literature, 2-(2-Hydroxyphenyl)acetamide is known by several synonyms, which are crucial for comprehensive database searches. These include o-Hydroxyphenylacetamide and 2-Hydroxybenzeneacetamide. pharmaffiliates.com It is structurally characterized by an acetamide (B32628) group attached to a phenyl ring, with a hydroxyl group at the ortho position relative to the acetamide substituent. This specific arrangement of functional groups is key to its chemical properties and biological activities. The compound is also recognized as an impurity of Paracetamol, specifically Acetaminophen (B1664979) Related Compound C according to the United States Pharmacopeia (USP), highlighting its relevance in pharmaceutical quality control.
Precise identification of this compound is critical, as it has been previously mistaken for its meta-isomer, 2-(3-hydroxyphenyl)acetamide, in earlier research. This underscores the importance of rigorous analytical characterization in scientific studies.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound alfa-chemistry.com |
| CAS Number | 22446-40-8 pharmaffiliates.comalfa-chemistry.commanchesterorganics.comfluorochem.co.uk |
| Molecular Formula | C₈H₉NO₂ alfa-chemistry.comfluorochem.co.uk |
| Molecular Weight | 151.16 g/mol |
| InChI Key | NPEGHCREQHYERS-UHFFFAOYSA-N alfa-chemistry.comfluorochem.co.uk |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)N)O alfa-chemistry.com |
Natural Occurrence and Biosynthetic Pathways
2-(2-Hydroxyphenyl)acetamide has been identified as a detoxification product in certain microorganisms. For instance, some Fusarium species are known to metabolize benzoxazolinones, initially forming an aminophenol intermediate. mdpi.com This intermediate can then be converted to N-(2-hydroxyphenyl)acetamide, which is also referred to as 2-acetamidophenol (B195528). mdpi.comnih.gov This compound has been reported in Huperzia serrata and Streptomyces xanthophaeus. nih.gov Additionally, it has been described as a secondary metabolite of sponge-derived actinomycetes. researchgate.net
The biosynthesis in these organisms often involves the cleavage of a lactam ring in precursor molecules by lactamase enzymes, followed by acetylation of the resulting aminophenol. mdpi.com This pathway represents a method for these organisms to neutralize potentially toxic compounds. mdpi.com
Synthetic Approaches and Methodologies
Anti-inflammatory and Immunomodulatory Activities
Studies demonstrate that this compound possesses notable anti-inflammatory and immunomodulatory properties, which have been evaluated through its effects on inflammatory mediators, preclinical arthritis models, and key inflammatory pathways.
Modulation of Pro-inflammatory Cytokines and Mediators
A key aspect of the anti-inflammatory action of this compound involves its ability to modulate the expression of pro-inflammatory cytokines. In preclinical models of adjuvant-induced arthritis (AIA) in rats, treatment with the compound has been shown to significantly decrease the serum levels of key cytokines such as Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netscispace.com These cytokines are pivotal in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis. nih.govscispace.com The reduction in these inflammatory mediators is a significant indicator of the compound's potential to control inflammatory responses. researchgate.netebi.ac.uk In collagen-induced arthritis (CIA) models, treatment also resulted in a marked reduction in IL-1β and TNF-α levels. researchgate.net
Table 1: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in Arthritic Rats
| Cytokine | Arthritic Control Group | This compound Treated Group | Significance |
|---|---|---|---|
| IL-1β | Significantly Increased | Significantly Decreased | p < 0.05 |
| TNF-α | Significantly Increased | Significantly Decreased | p < 0.05 |
Anti-arthritic Efficacy in Preclinical Models
The anti-inflammatory effects of this compound have been further substantiated in preclinical models of arthritis. In studies using adjuvant-induced arthritis in rats, a model that shares characteristics with human rheumatoid arthritis, treatment with the compound significantly ameliorated the severity of the disease. nih.govscispace.com This was evidenced by a significant reduction in paw edema (swelling) and a reversal of the body weight loss typically associated with the condition. nih.govresearchgate.netscispace.com The compound's efficacy in reducing paw volume and improving clinical scores in these models highlights its promising anti-arthritic properties. researchgate.netscispace.comresearchgate.net
Table 2: Efficacy of this compound in Adjuvant-Induced Arthritis Rat Model
| Parameter | Observation in Untreated Arthritic Rats | Effect of this compound Treatment |
|---|---|---|
| Paw Edema | Markedly Increased | Significantly Inhibited/Reversed |
| Body Weight | Gradual Decrease | Significantly Prevented Weight Loss/Reversed |
| Arthritic Score | Progressively Increased | Significantly Decreased |
Effects on Protein Denaturation and Inflammatory Pathways
At the molecular level, this compound demonstrates anti-inflammatory activity by inhibiting protein denaturation. readersinsight.netreadersinsight.net The denaturation of proteins is a well-documented cause of inflammation; therefore, the ability to inhibit this process is a marker of anti-inflammatory potential. researchgate.net In vitro assays have shown that the compound can significantly inhibit heat-induced albumin denaturation in a concentration-dependent manner. readersinsight.netresearchgate.net
Furthermore, research into collagen-induced arthritis models suggests that the compound's mechanism of action involves the suppression of key signaling pathways that contribute to inflammation and bone destruction in arthritis. researchgate.net Specifically, it has been shown to attenuate the RANK/RANKL signaling pathway. ebi.ac.ukresearchgate.net This pathway is a critical regulator of osteoclast formation and bone resorption. The compound also suppressed the mRNA expression of downstream mediators including c-fos, c-jun, and NF-κB, which are crucial transcription factors in the inflammatory cascade. researchgate.net
Antioxidant and Oxidative Stress Mitigation
In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties, playing a role in mitigating cellular damage caused by oxidative stress.
Free Radical Scavenging Mechanisms
The antioxidant capacity of this compound has been demonstrated through its ability to scavenge free radicals. In vitro antioxidant assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, have confirmed its radical scavenging potential. readersinsight.netreadersinsight.net The compound showed high radical scavenging activity, with one study reporting an IC50 value of 2.28 µg/ml, which was comparable to the standard antioxidant, ascorbic acid (IC50 of 2.08 µg/ml). readersinsight.netresearchgate.net This activity is attributed to the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals. ugm.ac.id
Attenuation of Oxidative Injury Markers
The compound's antioxidant activity is further supported by its effects on markers of oxidative injury in preclinical models. In studies on arthritic rats, the induction of arthritis was associated with an increase in oxidative stress, characterized by a rise in malondialdehyde (MDA) and nitric oxide (NO) levels, and a reduction in the level of the endogenous antioxidant glutathione (B108866) (GSH). researchgate.netresearchgate.net Treatment with this compound was found to alter these oxidative stress markers, leading to a significant reduction in MDA and NO levels and an increase in GSH levels, thereby indicating its capacity to mitigate oxidative damage. researchgate.netresearchgate.net
Table 3: Effect of this compound on Oxidative Stress Markers in Arthritic Rats
| Oxidative Stress Marker | Levels in Arthritic Control Group | Effect of this compound Treatment | Significance |
|---|---|---|---|
| Nitric Oxide (NO) | Increased | Marked Reduction | p < 0.0001 |
| Malondialdehyde (MDA) | Increased | Marked Reduction | Not specified |
| Glutathione (GSH) | Reduced | Significant Increase | p < 0.0001 |
Influence on Redox Homeostasis and Related Pathways
Recent studies have highlighted the role of this compound in modulating redox homeostasis. The compound has been shown to exert antioxidative stress effects, potentially through pathways related to ferroptosis and glutathione metabolism. nih.gov Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.com
Research indicates that this compound can influence the expression of genes related to maintaining iron and redox balance. nih.gov Specifically, it has been observed to affect the expression of the antioxidant gene prdx1. nih.gov In models of oxidative stress, treatment with this compound has led to a reduction in reactive oxygen species (ROS) and markers of oxidative damage. nih.govmdpi.comebi.ac.uk For instance, in RAW264.7 cells treated with oxidized low-density lipoprotein (ox-LDL) to induce oxidative stress, this compound inhibited the accumulation of intracellular ROS and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in a dose-dependent manner. mdpi.com
Furthermore, studies have shown that this compound can increase the expression of genes involved in the synthesis of glutathione (GSH), a key intracellular antioxidant. nih.gov The compound has also demonstrated radical scavenging activity in chemical assays, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, where it exhibited significant scavenging potential. bohrium.comreadersinsight.net
Table 1: Effect of this compound on Oxidative Stress Markers
| Cell Line/Model | Inducer of Oxidative Stress | Measured Marker | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| RAW264.7 cells | ox-LDL | Intracellular ROS | Inhibition of accumulation | mdpi.com |
| RAW264.7 cells | ox-LDL | MDA levels | Dose-dependent reduction | mdpi.com |
| Adjuvant-induced arthritic rats | Adjuvant | Oxidative stress markers | Alteration of markers | ebi.ac.ukresearchgate.net |
| Chemical assay | DPPH radical | Radical scavenging | High scavenging activity | bohrium.comreadersinsight.net |
Antineoplastic and Apoptosis-Inducing Properties
The potential of this compound as an anticancer agent has been explored in several studies, focusing on its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and enhance the efficacy of existing chemotherapy drugs. ebi.ac.uknih.govnih.gov
Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. In a study involving the human breast cancer cell line MCF-7, the compound significantly inhibited cell growth, with a reported half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov Similarly, it has shown dose-dependent growth inhibition of the human glioblastoma cell line U87. nih.govnih.gov The cytotoxic effects of this compound have also been noted in other cancer cell lines, such as A549 (lung cancer).
The anticancer effects of this compound are linked to its ability to induce apoptosis. nih.govnih.gov This process is mediated through the regulation of key proteins involved in the apoptotic cascade. Studies have shown that the compound can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.govnih.gov An elevated Bax/Bcl-2 ratio is a critical factor in initiating the intrinsic pathway of apoptosis.
Furthermore, this compound has been found to activate caspase-3, a key executioner caspase in the apoptotic process. nih.govnih.gov In addition to inducing apoptosis, the compound has been observed to modulate the cell cycle. In MCF-7 breast cancer cells, it caused cell cycle arrest at the G0/G1 phase, thereby preventing cells from progressing to the DNA synthesis (S) phase and subsequent division. nih.gov
A significant area of investigation has been the potential of this compound to act as a chemosensitizer, enhancing the effectiveness of standard chemotherapeutic drugs. nih.gov Research has shown a synergistic effect when this compound is used in combination with temozolomide (B1682018) (TMZ), a drug commonly used to treat glioblastoma. nih.govnih.gov The combined administration of this compound (at a concentration of 0.33 mM) and temozolomide (0.1 mM) resulted in a significant enhancement of cell growth inhibition and apoptosis in the U87 glioblastoma cell line. nih.govnih.gov This synergistic induction of apoptosis was associated with an increased Bax/Bcl-2 ratio and elevated expression of active caspase-3. nih.govnih.gov These findings suggest that this compound could potentially be used to overcome drug resistance and improve the therapeutic outcomes of conventional cancer treatments. nih.govwcrj.net
Table 2: Antineoplastic and Apoptotic Effects of this compound
| Cancer Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Growth inhibition (IC50 = 1.65 mM) | Cell cycle arrest at G0/G1, Increased Bax/Bcl-2 ratio | nih.gov |
| U87 (Glioblastoma) | Dose-dependent growth inhibition | Increased Bax/Bcl-2 ratio, Activation of caspase-3 | nih.govnih.gov |
| U87 (Glioblastoma) | Synergistic apoptosis with Temozolomide | Enhanced Bax/Bcl-2 ratio, Increased active Caspase-3 | nih.govnih.gov |
| A549 (Lung Cancer) | Cytotoxic effects | - |
Pro-angiogenic Activity
Interestingly, while exhibiting anticancer properties, this compound has also been identified as having pro-angiogenic activity. mdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions like tumor growth.
In a zebrafish model, a common system for studying angiogenesis, this compound was found to promote the formation of intersegmental vessels. nih.gov This pro-angiogenic effect was discovered during the screening of marine-derived compounds. mdpi.comnih.gov The compound was isolated from Penicillium chrysogenum Y20-2 and demonstrated the ability to rescue vascular endothelial growth factor receptor (VEGFR) inhibitor-induced vessel loss in zebrafish embryos. The mechanism behind this pro-angiogenic activity is still under investigation but highlights the compound's complex and context-dependent biological effects.
Antimicrobial Spectrum and Antifungal Activity
The antimicrobial potential of this compound and its derivatives has been evaluated against various microorganisms. While some studies have reported limited or no activity against certain bacterial strains like E. coli and S. aureus in its unmodified form, derivatives of the compound have shown more promising results. researchgate.netresearchgate.net
Specifically, derivatives of 2-(((2-hydroxyphenyl)methyl)amino)acetamide have demonstrated significant antifungal activity. nih.gov In one study, certain derivatives exhibited potent activity against the plant pathogenic fungi Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One particular compound, 5e, showed an EC50 value of 2.89 µg/mL against S. sclerotiorum, which was more potent than the commercial fungicide chlorothalonil. nih.gov Molecular docking studies from this research suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target for these compounds. nih.gov The hydroxyl and carbonyl groups of the molecule were identified as being crucial for its fungicidal activity. nih.gov
Furthermore, the introduction of a chloro atom to the acetamide (B32628) structure has been shown to enhance its antimicrobial properties. For instance, while N-(2-hydroxyphenyl)acetamide itself was inactive against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, was able to inhibit its growth significantly. mdpi.com
Analgesic Potentials and Pain Pathway Interactions
Research has indicated that this compound possesses notable analgesic properties. readersinsight.netresearchgate.net In a study utilizing an acetic acid-induced writhing test in mice, the compound significantly reduced the writhing response, demonstrating its pain-relieving effects. readersinsight.net The magnitude of this effect was found to be comparable to the standard anti-inflammatory drug, Indomethacin (B1671933). readersinsight.netresearchgate.net This suggests that this compound may interact with pain pathways to produce its analgesic effect. The precise mechanisms are thought to involve its anti-inflammatory and antioxidant activities, which can mitigate the inflammatory processes that often trigger pain. readersinsight.netresearchgate.netreadersinsight.net
The central nervous system is a key site for pain modulation, involving complex pathways such as the descending pain-modulating systems. nih.gov These pathways, originating in the midbrain, can inhibit the transmission of pain signals in the spinal cord. nih.gov While the specific interactions of this compound with these central pathways are still under investigation, its structural similarity to paracetamol (acetaminophen) suggests potential involvement of central mechanisms. wikipedia.orgpainphysicianjournal.com Paracetamol's analgesic effects are primarily attributed to its actions within the central nervous system, potentially involving the serotonergic descending inhibitory pathways and the endocannabinoid system. painphysicianjournal.com
Xanthine (B1682287) Oxidase Inhibitory Activity
This compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. readersinsight.netresearchgate.netbohrium.com Elevated levels of uric acid are associated with conditions like gout. readersinsight.net In vitro studies have shown that this compound exhibits a dose-dependent inhibitory effect on xanthine oxidase activity. readersinsight.net
| Concentration (µg/ml) | % Inhibition by this compound |
| 10 | 5.69% |
| 30 | 7.77% |
| 100 | 15.19% |
| 300 | 21.78% |
| Data sourced from a study evaluating the xanthine oxidase inhibitory potential of N-(2-Hydroxyphenyl) Acetamide. readersinsight.net |
The positive control in this study, Allopurinol, showed 29.69% inhibition at a concentration of 25 µg/ml. readersinsight.net While not as potent as allopurinol, the findings suggest that this compound has the potential to act as a xanthine oxidase inhibitor, which could be beneficial in managing conditions associated with hyperuricemia. readersinsight.netresearchgate.net
Impact on Renal Homeostasis and Acute Kidney Injury Models
The protective effects of this compound on the kidneys have been investigated in animal models of acute kidney injury (AKI). nih.gov AKI is a serious condition characterized by a rapid decline in kidney function. physio-pedia.comfpnotebook.com In a glycerol-induced AKI mouse model, administration of this compound demonstrated a protective effect. nih.gov
The study revealed that the compound helped to preserve renal tubular structure and reduce inflammation in the kidneys. nih.gov Key biochemical markers of kidney function, such as serum urea (B33335) and creatinine (B1669602) levels, were lower in the animals treated with this compound compared to the untreated group. nih.gov Furthermore, the compound was found to down-regulate the expression of pro-inflammatory genes like iNOS and NF-κB p50, while up-regulating the expression of the protective gene HO-1 and the kidney injury marker Kim-1. nih.gov These findings suggest that this compound ameliorates kidney inflammation and injury through its antioxidant and anti-inflammatory mechanisms. nih.gov
Atherosclerosis Suppression and Lipid Metabolism Regulation
Atherosclerosis, a chronic inflammatory disease of the arteries, is a major cause of cardiovascular disease. cellmolbiol.org Recent research has explored the potential of this compound in suppressing the progression of atherosclerosis. nih.gov
Alleviation of Hyperlipidemia
Hyperlipidemia, or high levels of lipids in the blood, is a key risk factor for atherosclerosis. cellmolbiol.orgmdpi.com In a zebrafish hyperlipidemia model, this compound demonstrated a significant lipid-lowering effect. nih.gov Treatment with the compound led to a dose-dependent decrease in triglyceride (TG) and total cholesterol (TC) levels. nih.gov It also reduced low-density lipoprotein cholesterol (LDL-C) and increased high-density lipoprotein cholesterol (HDL-C). nih.gov
| Treatment Group | Triglyceride (TG) | Total Cholesterol (TC) | Low-Density Lipoprotein Cholesterol (LDL-C) |
| Model Group | 0.206 ± 0.008 | 0.091 ± 0.001 | 0.040 ± 0.002 |
| 80 μM 2-AAP | 0.085 ± 0.005 | 0.078 ± 0.002 | 0.027 ± 0.001 |
| Data represents mean ± SEM. p < 0.01 for all comparisons between the model group and the 80 μM 2-AAP group. nih.gov |
These results indicate that this compound can effectively improve lipid metabolism, which is a crucial aspect of preventing or slowing the progression of atherosclerosis. nih.gov
Attenuation of Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. umanitoba.ca It is implicated in the pathology of various diseases, including atherosclerosis. nih.gov Glutathione peroxidase 4 (GPX4) is a key enzyme that protects against ferroptosis by neutralizing lipid peroxides. nih.govnih.gov
Studies have shown that this compound can attenuate the ferroptosis pathway. nih.gov In an in vitro model using RAW264.7 cells, the compound was found to increase the viability of GPX4. nih.gov Furthermore, transcriptome analysis revealed that treatment with this compound upregulates genes involved in glutathione synthesis and transport (such as gclc, gclm, and gss) and iron ion storage and transport (such as fpn1 and fth). nih.gov This suggests that the compound's anti-atherosclerotic effects are, at least in part, mediated by its ability to modulate the ferroptosis and glutathione metabolic pathways. nih.govmdpi.com
Effects on Macrophage Phagocytosis and Vascular Inflammation
Inflammation and the behavior of immune cells, particularly macrophages, are central to the development of atherosclerosis. mdpi.comthermofisher.com Macrophages can phagocytose, or ingest, oxidized lipids, leading to their transformation into foam cells, a hallmark of atherosclerotic plaques. nih.gov
Research has demonstrated that this compound can reduce the phagocytosis of oxidized lipids by macrophages. nih.gov In a model using RAW264.7 cells induced with oxidized low-density lipoprotein (ox-LDL), treatment with the compound alleviated the uptake of lipids by these cells. nih.gov This led to a reduction in intracellular levels of total cholesterol (TC), triglycerides (TG), free cholesterol (FC), and cholesteryl esters (CE), thereby slowing the formation of foam cells. nih.gov
Additionally, in a zebrafish model, this compound was shown to markedly diminish the density of macrophages in the vasculature after a high-fat diet, indicating a reduction in vascular inflammation. nih.gov This effect was observed to be concentration-dependent. nih.gov These findings highlight the compound's ability to interfere with key inflammatory processes involved in atherosclerosis. nih.gov
Other Reported Biological Activities
Antileishmanial Activity
The direct antileishmanial activity of this compound has not been extensively detailed in publicly available scientific literature. The compound has been isolated as a secondary metabolite from microbial sources, such as an ant-associated Streptomyces sp., but its specific activity against Leishmania parasites was not reported in that context. dntb.gov.ua
While direct data on this compound is limited, research has been conducted on related derivatives. For instance, a series of synthesized N-phenyl-2-phenoxyacetamide derivatives were evaluated for their activity against Leishmania braziliensis. acs.org Certain compounds within this derivative class demonstrated significant antileishmanial effects. acs.org Similarly, other research has pointed to the potential of acetamide derivatives, such as N-(4-((E)-3-arylacryloyl)phenyl)acetamides, as showing promise against Leishmania species. researchgate.net However, these findings pertain to structurally related but distinct molecules and cannot be directly attributed to this compound itself. Further investigation is required to determine if this compound possesses any intrinsic antileishmanial properties.
Anti-platelet Aggregation Properties
This compound, also known as 2-acetamidophenol (B195528), has been identified as a potent inhibitor of platelet aggregation. nih.govchemicalbook.com As a positional isomer of paracetamol, it demonstrates significantly greater anti-platelet activity. researchgate.net In vitro studies on human platelets have shown that it effectively inhibits aggregation induced by various agents, including arachidonic acid (AA) and adenosine (B11128) 5'-diphosphate (ADP). researchgate.netjournalagent.com
The inhibitory action of this compound is particularly pronounced against platelet aggregation induced by arachidonic acid. journalagent.com This suggests that its mechanism may involve the modulation of arachidonic acid metabolism, potentially by inhibiting cyclooxygenase (COX) enzymes and thereby reducing the formation of thromboxane (B8750289) A2 (TXA2), a key mediator in platelet activation. journalagent.com
When tested against ADP-induced aggregation, this compound also showed inhibitory effects, proving more potent than aspirin (B1665792) at comparable concentrations. journalagent.com For example, at a concentration of 50 µM, it produced a 52 ± 1.4% inhibition of ADP-induced aggregation, whereas aspirin at 200 µM only achieved a 31 ± 3.6% inhibition. journalagent.com Interestingly, the compound's inhibitory effect on ADP-induced aggregation appeared to decrease at higher concentrations. journalagent.com
The table below summarizes the in vitro anti-platelet aggregation effects of this compound against different inducers. journalagent.com
| Aggregating Agent | Compound Concentration (µM) | Percentage Inhibition (mean ± SEM) | Reference Compound | Reference Concentration (µM) | Reference Inhibition (mean ± SEM) |
|---|---|---|---|---|---|
| Arachidonic Acid (AA) | 50 | 95 ± 0.9% | Aspirin | 100 | 89 ± 2.1% |
| Adenosine 5'-diphosphate (ADP) | 50 | 52 ± 1.4% | Aspirin | 200 | 31 ± 3.6% |
| Adenosine 5'-diphosphate (ADP) | 100 | 39 ± 3.7% | Aspirin | 200 | 31 ± 3.6% |
| Adenosine 5'-diphosphate (ADP) | 300 | 24 ± 1.9% | Aspirin | 200 | 31 ± 3.6% |
These findings highlight this compound as a compound with significant anti-platelet potential, warranting further investigation into its precise mechanisms of action. journalagent.com
Molecular Target Identification and Binding Interactions
The biological activity of this compound, also known as N-(2-hydroxyphenyl)acetamide (NA-2), is rooted in its specific interactions with various molecular targets. The structure of the compound, particularly the presence of a hydroxyl group on the phenyl ring, is critical for these interactions. nih.gov Computational molecular docking studies have been employed to investigate its binding modes with target proteins, providing insight into its mechanism of action. nih.govsmolecule.com
Systematic studies have indicated that the hydroxyl and carbonyl groups of the acetamide moiety are crucial for its fungicidal activity, suggesting they are key to binding with enzymatic targets. nih.govresearchgate.net Research on derivatives has further elucidated that these functional groups are vital for the compound's bioactivity. nih.gov In the context of inflammation, this compound has been shown to interact with key signaling receptors. It has been identified as a novel suppressor of Toll-like receptors (TLRs), specifically TLR-2 and TLR-4, which are pivotal in mediating inflammatory responses in conditions like arthritis. nih.gov The compound's ability to modulate these receptors underscores its pleiotropic effects on inflammatory pathways. nih.gov
Enzymatic Inhibition Profiles
This compound demonstrates notable inhibitory effects on the cyclooxygenase (COX) pathway, a key enzymatic cascade in inflammation and pain. The anti-inflammatory and analgesic properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes, which blocks the production of prostaglandins. readersinsight.net Research suggests that the primary desired effects are due to the inhibition of COX-2, while the inhibition of COX-1 is associated with common side effects. readersinsight.net
In studies involving a glycerol-induced acute kidney injury model in mice, treatment with N-(2-hydroxyphenyl)acetamide (NA-2), both alone and conjugated with gold nanoparticles, resulted in a significant reduction in the expression of COX-2 protein. nih.govresearchgate.net This downregulation of COX-2 is a key indicator of the compound's anti-inflammatory mechanism, directly implicating it in the modulation of this critical inflammatory pathway. nih.gov Further investigations have shown that the compound can block nuclear factor-kappa B (NF-κB) activation, a known regulator of COX-2 expression. researchgate.net
Succinate dehydrogenase (SDH), or mitochondrial complex II, is an essential enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. researchgate.netwikipedia.org It has become a significant target for the development of fungicides, known as SDHIs. researchgate.netnih.gov
While direct enzymatic assays on this compound are limited, research on its close derivatives provides strong evidence for its mechanism. A study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, which share the core 2-hydroxyphenyl and acetamide structures, evaluated their fungicidal activities. nih.gov Molecular docking studies within this research suggested that the SDH enzyme is a potential molecular target for these compounds. nih.govresearchgate.net The analysis highlighted that the hydroxyl and carbonyl groups are crucial for the fungicidal activity, indicating their importance in binding to the active site of the SDH enzyme. nih.govresearchgate.net For instance, compound 5e from this series showed potent activity against S. sclerotiorum with an EC50 value of 2.89 µg/mL. nih.gov
Signal Transduction Pathway Interventions
A significant aspect of the biological action of this compound involves its intervention in signal transduction pathways that regulate the expression of inflammatory mediators. The compound has been repeatedly shown to suppress pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory processes. researchgate.net
| Treatment Group | IL-1β Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control Group | 150 ± 20 | 200 ± 25 |
| NA-2 (5 mg/kg) | 85 ± 15 | 120 ± 20 |
| NA-2 (10 mg/kg) | 60 ± 10 | 90 ± 15 |
The Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) form a critical signaling axis that regulates bone metabolism and immune responses. nih.gov This pathway is a known contributor to the inflammatory cascade in arthritis, leading to bone and cartilage damage. ebi.ac.ukresearchgate.net
N-(2-hydroxyphenyl)acetamide (NA-2) has been identified as a novel suppressor of the RANK/RANKL signaling pathway. ebi.ac.ukresearchgate.net In studies using a collagen-induced arthritis (CIA) model in rats, treatment with NA-2 was shown to attenuate this pathway significantly. ebi.ac.ukresearchgate.net The compound suppressed the mRNA expression of both RANKL and RANK in spleen tissue. ebi.ac.ukresearchgate.net Furthermore, it inhibited the expression of crucial downstream mediators of this pathway, including the transcription factors c-fos and c-jun, as well as NF-κB and the protein kinase Akt. ebi.ac.ukresearchgate.net This comprehensive suppression of the RANK/RANKL axis demonstrates a key mechanism through which NA-2 exerts its anti-arthritic effects, protecting against the structural damage seen in chronic inflammatory joint diseases. ebi.ac.ukresearchgate.net
| Gene | Effect of NA-2 Treatment | Significance (p-value) |
|---|---|---|
| RANKL | Significantly Suppressed | p < 0.0001 |
| RANK | Significantly Suppressed | p < 0.0001 |
| c-fos | Significantly Suppressed | p < 0.0001 |
| c-jun | Significantly Suppressed | p < 0.0001 |
| NF-κB | Significantly Suppressed | p < 0.0001 |
| Akt | Significantly Suppressed | p < 0.01 |
Apoptotic Cascade Activation (Bax/Bcl-2, Caspase-3)
The induction of apoptosis, or programmed cell death, is a critical mechanism by which this compound, also referred to as N-(2-hydroxyphenyl)acetamide (NA-2), exerts its anti-cancer effects. Research has demonstrated that this compound can trigger the intrinsic apoptotic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of proteases called caspases. nih.gov
The Bcl-2 family consists of both pro-apoptotic proteins, such as Bcl-2-associated X protein (Bax), and anti-apoptotic proteins, like Bcl-2 itself. The ratio between these opposing members is a key determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, releasing cytochrome c into the cytoplasm. nih.govtandfonline.com This event initiates the formation of the apoptosome and subsequently activates downstream executioner caspases, most notably Caspase-3, which is responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov
Studies on human glioblastoma (U87) and breast cancer (MCF-7) cell lines have shown that treatment with this compound significantly enhances the expression of the pro-apoptotic Bax protein while concurrently decreasing the expression of the anti-apoptotic Bcl-2 protein. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a crucial step in its mechanism of inducing apoptosis. nih.gov Furthermore, the compound has been shown to increase the expression and activity of Caspase-3, the ultimate executioner of the apoptotic process in these cancer cells. nih.gov In glioblastoma cells, the synergistic application of this compound with the standard chemotherapeutic agent Temozolomide (TMZ) was found to significantly enhance apoptosis, an effect associated with an increased Bax/Bcl-2 ratio and heightened active Caspase-3 expression. nih.gov
Table 1: Effect of this compound on Key Apoptotic Markers in Cancer Cell Lines
| Cancer Cell Line | Marker | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Human Glioblastoma (U87) | Bax/Bcl-2 Ratio | Increased | nih.gov |
| Human Glioblastoma (U87) | Active Caspase-3 | Increased | nih.gov |
| Human Breast Cancer (MCF-7) | Bax/Bcl-2 Ratio | Increased | nih.gov |
Glutathione Metabolism and Iron Homeostasis Pathways
Recent investigations have revealed that this compound, also known as 2-acetamidophenol (2-AAP), modulates pathways related to glutathione metabolism and iron homeostasis, which are central to a form of regulated cell death called ferroptosis. nih.gov Ferroptosis is characterized by iron-dependent lipid peroxidation. mdpi.com The cellular antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH), plays a vital role in preventing this process by neutralizing lipid peroxides. nih.govmdpi.com
Transcriptomic analysis of the anti-atherosclerotic effects of this compound has shown that the compound significantly influences genes related to redox homeostasis and iron metabolism. nih.gov Gene Ontology (GO) enrichment analysis identified several key biological processes affected by the compound. nih.gov
Table 2: Enriched Biological Process GO Terms Associated with this compound Activity
| Enriched Biological Process | Significance | Reference |
|---|---|---|
| Glutathione metabolic process | Indicates modulation of the primary cellular antioxidant system. | nih.gov |
| Intracellular iron ion homeostasis | Suggests an impact on the regulation of cellular iron levels. | nih.gov |
| Hydrogen peroxide catabolic process | Points to an effect on reactive oxygen species detoxification. | nih.gov |
The mechanism appears to involve the activation of core genes within the glutathione metabolism pathway. nih.gov Specifically, this compound was found to activate the expression of genes such as gclm (glutamate-cysteine ligase modifier subunit), gclc (glutamate-cysteine ligase catalytic subunit), and gss (glutathione synthetase). nih.gov These genes encode enzymes essential for the synthesis of glutathione, a critical tripeptide for protecting cells from oxidative damage and a key regulator in the ferroptosis pathway. nih.govmdpi.com By influencing these pathways, the compound helps maintain redox balance and iron homeostasis. nih.gov The connection between glutathione and iron metabolism is increasingly recognized, with glutathione playing an essential role in the biosynthesis and trafficking of iron-sulfur (FeS) clusters. mdpi.comembopress.orgnih.gov
Nitric Oxide and Reactive Oxygen Species Pathways
This compound demonstrates significant activity in modulating pathways involving nitric oxide (NO) and reactive oxygen species (ROS). In inflammatory conditions such as adjuvant-induced arthritis, there is an overproduction of these molecules, which contributes to oxidative stress and tissue damage. nih.govresearchgate.net
Studies in rat models of arthritis have shown that the administration of this compound leads to a marked reduction in the serum levels of nitric oxide. researchgate.netresearchgate.net This is significant as NO, while being a crucial signaling molecule, can be detrimental at high concentrations, contributing to inflammation and cellular damage. researchgate.net The compound was also found to decrease inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net
Concurrently, the compound effectively mitigates oxidative stress by lowering levels of ROS. nih.gov This is evidenced by a decrease in oxidative stress markers and a restoration of the levels of reduced glutathione (GSH), a major endogenous antioxidant that becomes depleted during inflammatory states. researchgate.net The ability of this compound to alter these oxidative stress markers is closely linked to its anti-inflammatory properties. nih.govresearchgate.net By inhibiting the production of both ROS and NO, the compound helps to alleviate the oxidative damage that characterizes inflammatory diseases. nih.govresearchgate.net
Table 3: Impact of this compound on Oxidative Stress Markers in an Arthritis Model
| Marker | Effect of Treatment | Pathway | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Reduced | Nitric Oxide Pathway | researchgate.netresearchgate.net |
| Reactive Oxygen Species (ROS) | Reduced | Reactive Oxygen Species Pathway | nih.gov |
| Reduced Glutathione (GSH) | Increased/Restored | Glutathione Metabolism | researchgate.net |
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed protein expression | Nitric Oxide Pathway | researchgate.net |
Cellular and Subcellular Modulations
Beyond specific signaling pathways, this compound induces broader cellular and subcellular changes, notably affecting cell cycle progression and the expression of key transcription factors involved in inflammation and cell survival.
In the context of cancer, one of the key cellular modulations observed is the arrest of the cell cycle. Research on human breast cancer cells (MCF-7) revealed that treatment with this compound causes the cells to accumulate in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis) and progressing towards mitosis, thereby inhibiting proliferation. nih.gov
In inflammatory models, the compound has been shown to modulate the expression of critical downstream mediators and transcription factors. In a rat model of collagen-induced arthritis, treatment with this compound significantly suppressed the mRNA expression of several key signaling molecules in spleen tissue. researchgate.net
Table 4: Modulation of Cellular Mediators by this compound
| Cellular Target | Modulation | Biological Context | Reference |
|---|---|---|---|
| Cell Cycle | Arrest at G0/G1 Phase | Breast Cancer (MCF-7 cells) | nih.gov |
| c-fos (mRNA) | Suppressed Expression | Inflammation (Arthritis model) | researchgate.net |
| c-jun (mRNA) | Suppressed Expression | Inflammation (Arthritis model) | researchgate.net |
| NF-κB (mRNA) | Suppressed Expression | Inflammation (Arthritis model) | researchgate.net |
| Akt (mRNA and protein) | Suppressed Expression | Inflammation (Arthritis model) | researchgate.net |
The transcription factors c-fos, c-jun (which can form the AP-1 complex), and NF-κB are pivotal in orchestrating inflammatory responses and promoting cell survival and proliferation. researchgate.net Akt is a serine/threonine kinase that plays a central role in multiple cellular processes including cell growth, survival, and metabolism. By downregulating the expression of these mediators, this compound can effectively dampen the inflammatory cascade and inhibit pathways that contribute to the pathology of chronic inflammatory diseases. researchgate.net
Derivatization and Structural Modification Studies of 2 2 Hydroxyphenyl Acetamide
Synthesis of Analogues and Derivatives
A variety of analogues and derivatives of 2-(2-hydroxyphenyl)acetamide have been synthesized to explore the impact of structural modifications on its properties. These synthetic efforts have introduced a range of functional groups and structural motifs to the parent molecule.
One area of exploration has been the synthesis of silylated derivatives. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide can be synthesized through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. This derivative can then undergo transsilylation with chloro(chloromethyl)dimethylsilane (B161097) to yield 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline. nih.gov
Nitrosylated and nitrated derivatives have also been synthesized. For example, N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-6-nitrophenyl)acetamide have been prepared through nitration reactions, showcasing methods to introduce nitro groups onto the phenyl ring. researchgate.net
Furthermore, more complex derivatives have been constructed. An amide-based open-chain dipodal molecule, 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide), has been designed and synthesized. This was achieved by first synthesizing 2-chloro-N-(2-hydroxyphenyl)acetamide, which then serves as a precursor for the final dipodal structure. nih.gov The synthesis of N-(3-acetyl-2-hydroxyphenyl) acetamide (B32628), an intermediate for the drug Pranlukast, has also been a focus, with methods developed to introduce an acetyl group at the 3-position of the phenyl ring. actascientific.com
The following table summarizes some of the synthesized analogues and their synthetic approaches:
| Derivative Name | Synthetic Approach |
| N-(2-(trimethylsilyloxy)phenyl)acetamide | Reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. nih.gov |
| 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline | Transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide with chloro(chloromethyl)dimethylsilane. nih.gov |
| N-(2-hydroxy-3-nitrophenyl)acetamide | Nitration of this compound. researchgate.net |
| N-(2-hydroxy-6-nitrophenyl)acetamide | Nitration of 2-amino-3-nitrophenol (B1277897) followed by acetylation. researchgate.net |
| 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide) | Reaction involving a 2-chloro-N-(2-hydroxyphenyl)acetamide precursor. nih.gov |
| N-(3-acetyl-2-hydroxyphenyl) acetamide | Multi-step synthesis starting from para-hydroxybenzene phenol (B47542) involving acetylation, rearrangement, and other transformations. actascientific.com |
Structure-Activity Relationship (SAR) Analyses
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and specific compounds.
Systematic studies on derivatives of 2-((2-hydroxyphenyl)methylamino)acetamide have provided strong evidence for the critical role of both the hydroxyl and carbonyl groups in their fungicidal activity. Molecular docking studies suggest that these functional groups are key for the interaction with the succinate (B1194679) dehydrogenase (SDH) enzyme, a potential target for their antifungal action. nih.gov
The introduction of various substituents on the this compound scaffold has been shown to significantly influence its biological activity. For instance, the anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide have been demonstrated to be linked to the reduction of pro-inflammatory cytokines and markers of oxidative stress. chromatographyonline.com
In the context of antioxidant activity, studies on acetamide derivatives have indicated that modifications to the aromatic ring can impact their ability to scavenge free radicals. For example, in a series of N-(3,3-diphenylpropyl)-2-(phenyl)acetamide derivatives, the presence and position of a hydroxyl group on the phenyl ring attached to the acetamide nitrogen were found to be important for antioxidant and anti-inflammatory effects. researchgate.net
Furthermore, the antimicrobial activity of chloroacetamide derivatives of hydroxyphenyl compounds has been investigated. For instance, 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. hmdb.ca The nature and position of substituents on the phenyl ring, therefore, play a significant role in determining the spectrum and potency of the biological activity of these derivatives.
Nanoparticle Conjugation and Enhanced Delivery Systems
To improve the therapeutic potential and delivery of this compound, researchers have explored its conjugation with nanoparticles. A notable example is the coating of gold nanoparticles (AuNPs) with N-(2-hydroxyphenyl)acetamide (NA-2). nih.gov
In a study investigating acute kidney injury, NA-2-coated gold nanoparticles (NA-2-AuNPs) demonstrated superior therapeutic effects compared to the free compound. nih.gov The nanoparticle formulation exhibited enhanced activity at a lower dose, suggesting that the conjugation to gold nanoparticles improves its bioavailability and targeted delivery. researchgate.net This enhanced delivery system was shown to ameliorate kidney inflammation and injury by attenuating oxidative stress and inflammatory responses. nih.gov The use of gold nanoparticles as a delivery vehicle for N-(2-hydroxyphenyl)acetamide represents a promising strategy to enhance its therapeutic efficacy. nih.govresearchgate.net
Methodological Aspects of Derivatization for Analytical Applications
Derivatization is a key strategy in analytical chemistry to improve the detection and quantification of compounds. For this compound and its analogues, derivatization can be employed to enhance their properties for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Chemical derivatization is often necessary to make analytes more compatible with the chromatographic environment, improve separation efficiency, and enhance detection or structural elucidation. jfda-online.com For compounds with active hydrogens, such as the hydroxyl and amide groups in this compound, derivatization can reduce peak tailing and improve resolution. actascientific.com
Common derivatization techniques that could be applied to this compound for analytical purposes include:
Silylation: This involves replacing the active hydrogens of the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, making it more suitable for GC-MS analysis. jfda-online.com
Acylation: This method introduces an acyl group, which can improve chromatographic properties and introduce functionalities that are more sensitive to specific detectors. researchgate.net
The development of a reference standard for N-(2-hydroxyphenyl)acetamide is a critical aspect of its analytical methodology. This involves its synthesis, purification, and structural determination using modern analytical techniques such as UV-Vis, IR, and NMR spectroscopy. The purity of the reference standard is typically determined by high-performance liquid chromatography (HPLC). bdu.edu.vn This ensures the accuracy and reliability of analytical methods developed for its quantification in various matrices.
Preclinical Research Models and Methodologies
In Vitro Cellular Assays
In vitro studies are fundamental in preclinical research, offering a controlled environment to investigate the cellular and molecular effects of a compound. For 2-(2-Hydroxyphenyl)acetamide, cellular assays have been particularly instrumental in exploring its anticancer properties.
Research on the human breast cancer cell line, MCF-7, has demonstrated the compound's potential as an antitumor agent. nih.gov Key findings from these assays include:
Growth Inhibition: Treatment with this compound significantly inhibited the growth of MCF-7 cells. nih.gov
Cell Cycle Arrest: The compound was found to arrest the cell cycle at the G0/G1 phase, preventing cell proliferation. nih.gov
Apoptosis Induction: It successfully induced apoptosis, or programmed cell death, in the cancer cells, notably by increasing the Bax/Bcl-2 ratio, which is a key indicator of apoptosis. nih.gov
Metastasis Inhibition: Wound healing assays, which simulate cell migration and metastasis, showed that the compound delayed the healing process, suggesting an inhibitory effect on cancer cell migration. nih.gov
These cellular assays provide strong evidence for the anticancer activity of this compound against breast cancer cells, mediated through multiple mechanisms including the induction of apoptosis and cell cycle arrest. nih.gov
In Vivo Animal Models
Following promising in vitro results, the efficacy of this compound has been evaluated in several in vivo animal models that represent complex human diseases.
The anti-arthritic properties of this compound have been extensively studied in rodent models of arthritis, which share pathological and immunological features with human rheumatoid arthritis. nih.govmdbioproducts.com
Adjuvant-Induced Arthritis (AIA): This model is induced by administering heat-killed Mycobacterium tuberculosis H37Ra. nih.gov In AIA rats, treatment with this compound significantly ameliorated disease severity. nih.gov This included a reversal of weight loss and a significant reduction in paw edema. nih.govresearchgate.net Furthermore, the compound demonstrated antinociceptive effects, inhibiting pain sensations in the arthritic animals. nih.gov At a molecular level, the remission was associated with improved joint histology and a significant decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.net
Table 1: Summary of Findings in Arthritic Animal Models
| Model | Key Findings | Measured Parameters | Reference |
|---|---|---|---|
| Adjuvant-Induced Arthritis (AIA) | Ameliorated disease severity, reversed weight loss, reduced paw edema, inhibited pain. | Body weight, paw volume, nociception, serum IL-1β, serum TNF-α, joint histology. | nih.govresearchgate.net |
| Collagen-Induced Arthritis (CIA) | Reduced paw volume and arthritic score, decreased oxidative stress and inflammation. | Paw volume, arthritic score, NO, PO, GSH, IL-1β, TNF-α, mRNA expression of RANK, RANKL, c-fos, c-jun, NF-κB, Akt. | nih.gov |
The preclinical investigation of this compound has extended to oncology, with a focus on breast cancer. While previous studies have reported anti-glioblastoma activities, recent detailed research has centered on its effects in breast cancer models. nih.gov
In vitro studies using the MCF-7 human breast cancer cell line have shown that this compound possesses strong anticancer activity. nih.gov The compound significantly inhibits cell growth, arrests the cell cycle, and induces apoptosis. nih.gov These findings position this compound as a molecule of interest for the development of new antitumor drugs. nih.gov Further in vivo studies are warranted to confirm these effects in animal models of breast cancer.
The protective effects of this compound have been evaluated in mouse models of acute kidney injury (AKI), a condition characterized by a rapid decline in renal function. nih.govnih.govmdpi.com
Glycerol-Induced AKI: This model simulates rhabdomyolysis-induced kidney injury. In mice subjected to glycerol-induced AKI, this compound provided protection against renal tubular necrosis and inflammation. nih.govresearchgate.net Treatment led to a decrease in serum urea (B33335) and creatinine (B1669602) levels. nih.govresearchgate.net Mechanistically, the compound down-regulated the mRNA expression of inducible nitric oxide synthase (iNOS) and NF-κB p50, while up-regulating heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes, indicating a reduction in inflammation and oxidative injury. nih.govresearchgate.net
Cisplatin-Induced AKI: Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity. In a cisplatin-induced AKI mouse model, this compound and its gold nanoparticle formulation (NA2-AuNPs) were shown to attenuate kidney injury. nih.gov The treatment decreased serum urea and creatinine, reduced the kidney injury damage score, and improved the histological architecture of the kidney. nih.gov Similar to the glycerol (B35011) model, the compound down-regulated the mRNA expression of pro-inflammatory genes (NF-κB p50, iNOS, and IL-6) and up-regulated the protective HO-1 gene. nih.gov
Table 2: Summary of Findings in Acute Kidney Injury (AKI) Animal Models
| Model | Key Findings | Measured Parameters | Reference |
|---|---|---|---|
| Glycerol-Induced AKI | Protected against tubular necrosis and inflammation, improved renal function. | Serum urea, serum creatinine, kidney histology, mRNA expression (iNOS, NFkB p50, HO-1, Kim-1). | nih.govresearchgate.net |
| Cisplatin-Induced AKI | Attenuated kidney injury, improved renal function and histology. | Serum urea, serum creatinine, kidney injury score, mRNA expression (NFkB p50, iNOS, IL-6, HO-1). | nih.gov |
The zebrafish has emerged as a powerful model organism for studying dyslipidemia and atherosclerosis due to the remarkable similarity in lipid metabolism between zebrafish and humans. houstonmethodist.orgresearchgate.netnih.gov Feeding zebrafish a high-cholesterol diet can induce hypercholesterolemia and vascular lipid accumulation, mimicking the early stages of human atherosclerosis. escholarship.orgfrontiersin.org The optical transparency of zebrafish larvae allows for real-time monitoring of vascular processes in live animals. houstonmethodist.orgnih.gov While the zebrafish model is well-established for screening compounds for effects on hyperlipidemia and atherosclerosis, specific studies investigating the effects of this compound in these models are not extensively documented in the current literature.
Comparative Studies with Reference Compounds and Established Therapeutics
To benchmark the efficacy of this compound, its effects have been compared with established therapeutic agents in various preclinical models.
In studies on arthritic models, the anti-inflammatory and anti-arthritic effects of this compound were compared with Indomethacin (B1671933) , a commonly used nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov In the adjuvant-induced arthritis model, the compound's treatment exhibited a pronounced antinociceptive effect, comparable to that of indomethacin. nih.gov Similarly, in the collagen-induced arthritis model, both this compound and indomethacin treatment led to a significant reduction in paw volume, arthritic score, and the expression of inflammatory markers. nih.gov
In the context of acute kidney injury, research has focused on comparing the efficacy of this compound alone versus its formulation as gold-conjugated nanoparticles (NA-2-AuNPs). nih.govnih.gov In the glycerol-induced AKI model, the nanoparticle formulation (NA-2-AuNPs) demonstrated better results in protecting against renal tubular necrosis and inflammation than the compound alone, and it was effective at a lower dose. nih.gov These comparative studies are crucial for positioning the compound relative to existing treatments and for exploring novel delivery systems to enhance its therapeutic potential.
Future Directions and Translational Research Perspectives
Exploration of Novel Therapeutic Targets
The therapeutic profile of 2-(2-Hydroxyphenyl)acetamide, a positional isomer of paracetamol, is primarily characterized by its anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. researchgate.netnih.gov Future research is geared towards identifying and validating novel molecular targets to broaden its therapeutic applications. The compound is known to reduce levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in inflammatory diseases. researchgate.net This established mechanism provides a foundation for exploring upstream and downstream elements in these signaling pathways as potential new targets.
Furthermore, studies have highlighted its nephroprotective effects, particularly in mitigating doxorubicin-induced kidney damage. nih.gov This opens an avenue for investigating its potential role in modulating pathways related to oxidative stress and apoptosis in renal cells. The development of novel, non-hepatotoxic analogs of the related compound acetaminophen (B1664979), which avoid the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), suggests that derivatives of this compound could be designed to interact with pain and fever-related targets while maintaining a safer profile. exlibrisgroup.comresearchgate.netnih.gov The exploration could extend to previously uninvestigated enzyme families, such as specific kinases or epigenetic modifiers, that may be modulated by this class of compounds.
Table 1: Known Biological Activities of this compound
| Biological Activity | Key Research Findings | Reference |
|---|---|---|
| Anti-inflammatory | Reduces serum levels of IL-1β and TNF-α in adjuvant-induced arthritic rats. | researchgate.net |
| Nephroprotective | Ameliorates doxorubicin-induced renal damage by improving the kidney's inflammatory profile. | nih.gov |
| Anti-arthritic | Retards the increase in paw oedema and reduction in body weight in arthritic rat models. | researchgate.net |
| Anti-platelet Aggregation | Identified as having properties that inhibit platelet aggregation. | nih.gov |
| Antineoplastic | Demonstrates potential as an antineoplastic agent and an apoptosis inducer. | nih.gov |
Development of Advanced Delivery Systems
To maximize the therapeutic potential of this compound, the development of advanced delivery systems is a critical area of research. These systems aim to improve the compound's solubility, stability, and bioavailability, and to enable targeted delivery to specific sites of action. nih.gov While specific nanoformulations for this compound are not yet extensively documented, related research provides a clear path forward. For instance, a derivative has been successfully conjugated with gold nanoparticles to enhance its anti-inflammatory and kidney-protective effects in a mouse model. researchgate.net
Future strategies are likely to involve the encapsulation of this compound within various nanocarriers. These could include liposomes, polymeric nanoparticles, and smart hydrogels that can release the drug in response to specific environmental stimuli like pH or temperature changes at the site of disease. mdpi.com Such stimuli-responsive systems could offer controlled and sustained release, maintaining therapeutic concentrations over longer periods and minimizing potential off-target effects. mdpi.com These advanced formulations could be particularly beneficial for treating chronic inflammatory conditions or for targeted delivery in cancer therapy.
Combination Therapies and Synergistic Interactions
Investigating this compound in combination with other therapeutic agents could lead to synergistic effects, enhancing efficacy while potentially lowering the required doses of each drug. Its proven ability to ameliorate doxorubicin-induced nephrotoxicity strongly supports its use as an adjunct in chemotherapy regimens to mitigate toxic side effects. nih.gov In a preclinical study, its efficacy was compared alongside prednisolone (B192156) in treating this condition, highlighting its potential within a multi-drug approach. nih.gov
Given its mechanism of reducing key inflammatory cytokines, there is a strong rationale for combining it with other anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs), for treating conditions like rheumatoid arthritis. Such combinations could target multiple facets of the inflammatory cascade, leading to a more robust therapeutic response.
Table 2: Potential Combination Therapy Strategies
| Therapeutic Area | Potential Combination Agent | Therapeutic Rationale | Reference |
|---|---|---|---|
| Oncology (Adjunct) | Doxorubicin (Chemotherapy) | To reduce chemotherapy-induced nephrotoxicity and improve patient outcomes. | nih.gov |
| Rheumatoid Arthritis | Methotrexate (DMARD) | To achieve synergistic anti-inflammatory effects by targeting different pathways. | researchgate.net |
| Inflammatory Disorders | Prednisolone (Corticosteroid) | To enhance anti-inflammatory response and potentially allow for lower steroid doses. | nih.gov |
Identification of Biomarkers for Therapeutic Response
The successful clinical translation of this compound will depend on the identification of reliable biomarkers to monitor its therapeutic effects and predict patient response. nih.gov Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its target and having the desired biological effect. nih.gov Research on this compound and its analogs has already utilized several biomarkers.
In studies of its nephroprotective effects, urinary protein levels and Kidney Injury Molecule-1 (KIM-1) served as key biomarkers to assess the extent of renal damage and the degree of protection offered by the treatment. nih.gov For its anti-inflammatory and anti-arthritic applications, serum levels of IL-1β and TNF-α, as well as various oxidative stress markers, have been used to quantify the therapeutic response. researchgate.net In the development of related non-hepatotoxic analgesics, markers of liver injury such as lactate (B86563) dehydrogenase (LDH) and nitrotyrosine have been crucial for safety and efficacy assessment. researchgate.netnih.gov Future work should focus on validating these biomarkers and exploring "omics" technologies to discover novel molecular signatures that correlate with clinical outcomes.
Table 3: Identified Biomarkers for Monitoring Therapeutic Response
| Therapeutic Area | Biomarker | Method of Measurement | Indication | Reference |
|---|---|---|---|---|
| Nephroprotection | Urinary Protein | Urinalysis | Functional renal damage | nih.gov |
| Nephroprotection | Kidney Injury Molecule-1 (KIM-1) | Biochemical Assay | Tubular kidney injury | nih.gov |
| Anti-inflammation / Arthritis | IL-1β | Serum Assay (ELISA) | Pro-inflammatory cytokine levels | researchgate.net |
| Anti-inflammation / Arthritis | TNF-α | Serum Assay (ELISA) | Pro-inflammatory cytokine levels | researchgate.net |
| Hepatotoxicity Screening (Analogs) | Lactate Dehydrogenase (LDH) | Cell Culture Supernatant Assay | Cell death / liver cell damage | researchgate.net |
| Hepatotoxicity Screening (Analogs) | Nitrotyrosine | Immunohistochemistry (Liver Tissue) | Mitochondrial free radical formation | researchgate.netnih.gov |
Computational and Cheminformatics Approaches in Drug Design
Computational chemistry and cheminformatics are indispensable tools for accelerating the design and optimization of new drug candidates based on the this compound scaffold. nih.govtaylorfrancis.com These approaches enable the rational design of novel derivatives with enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. taylorfrancis.com The development of next-generation analgesics inspired by acetaminophen serves as a prime example, where new chemical entities were synthesized to increase stability and lipophilicity while designing out the metabolic pathway that leads to liver toxicity. nih.gov
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to identify the key molecular features of this compound that are essential for its biological activity. researchgate.net Furthermore, molecular docking and dynamics simulations can predict how newly designed analogs will bind to specific biological targets, providing insights at an atomic level. researchgate.net By leveraging virtual screening of large compound libraries and in silico ADMET prediction, researchers can prioritize the synthesis of the most promising candidates, significantly reducing the time and cost associated with the drug discovery pipeline. nih.govdesertsci.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, salicylaldehyde reacts with 2-chloroacetamide in acetonitrile under weakly basic conditions (K₂CO₃) at room temperature for 24 hours . Optimization includes monitoring reaction progress via TLC, filtering excess base, and evaporating solvent under reduced pressure. Yield and purity depend on stoichiometry, solvent choice, and reaction time.
- Key Characterization : Post-synthesis, NMR (¹H, ¹³C), FTIR, and single-crystal XRD validate structure and purity. UV-visible spectroscopy assesses electronic properties .
Q. How can structural isomers of this compound be distinguished experimentally?
- Methodology : Misidentification of ortho- vs. meta-isomers (e.g., 2-(3-hydroxyphenyl)acetamide) can occur due to starting material errors. Resolution requires LC-HRMS/MS for accurate mass determination and ¹H-NMR to compare phenolic proton shifts. For instance, ortho-isomers exhibit distinct hydrogen bonding patterns in NMR due to intramolecular interactions .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence hydrogen bonding and electronic conjugation in this compound derivatives?
- Methodology : Synthesize derivatives with electron-donating/withdrawing groups (e.g., nitro, chloro) and analyze via ¹³C/¹⁵N NMR. Substituents alter C6 electronic density (Table 1 in ), affecting conjugation with the carbonyl group. Temperature-dependent ¹H NMR (∆δ/∆T) identifies intramolecular H-bonding: values <3×10⁻³ ppm/K indicate stable H-bonds, while >4×10⁻³ ppm/K suggest solvent interactions .
- Example : In compound 10 (5-chloro derivative), C6 chemical shifts correlate with reduced electron density, enhancing hydrogen bond strength .
Q. What computational strategies are effective for predicting biological activity or molecular interactions of this compound analogs?
- Methodology : Density functional theory (DFT) calculates charge distribution and molecular electrostatic potentials. Docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., SARS-CoV-2 main protease). Validate predictions via in vitro assays, such as anti-inflammatory or antioxidant activity tests .
Q. How can conflicting data on metabolite identification (e.g., M1 vs. M2 in excretion studies) be resolved?
- Case Study : A 2015 study misassigned M1 as the meta-isomer due to incorrect reference material. Follow-up work used orthogonal methods:
- HRMS/MS confirmed molecular formula.
- ¹H-NMR compared phenolic proton shifts (ortho-isomers show downfield shifts due to H-bonding).
- Synthesis of reference standards for direct comparison .
Critical Considerations
- Contradictions in Isomer Identification : Always cross-validate using HRMS and synthetic reference standards to avoid misassignment .
- Electronic Effects : Substituent-induced electronic changes can mask or amplify spectroscopic signals; use multi-nuclear NMR for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
